REACTION_CXSMILES
|
[CH:1]12[O:7][CH:6]1[CH2:5][CH2:4][CH:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2]2.[Cl-].[NH4+].[N-:15]=[N+:16]=[N-:17].[Na+]>CN(C)C=O>[N:15]([CH:1]1[CH:6]([OH:7])[CH2:5][CH2:4][CH:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2]1)=[N+:16]=[N-:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C12CC(CCC2O1)C(=O)OCC
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
76 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 76° C. for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After any insoluble matter was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure while not
|
Type
|
CUSTOM
|
Details
|
to evaporate to dryness
|
Type
|
FILTRATION
|
Details
|
collected by the previous filtration
|
Type
|
DISSOLUTION
|
Details
|
the thus-obtained mixture was dissolved in water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with water (500 mL×5) and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the tile compound (28 g, crude) as an yellow oil
|
Reaction Time |
13 h |
Name
|
ethyl 3-azido-4-hydroxycyclohexanecarboxylate
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C1CC(CCC1O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |